molecular formula C18H17ClN6O2S B2698127 N-(4-acetamidophenyl)-2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 586995-66-6

N-(4-acetamidophenyl)-2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2698127
CAS RN: 586995-66-6
M. Wt: 416.88
InChI Key: PVPLZHOWPPDOPE-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17ClN6O2S and its molecular weight is 416.88. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

Research has revealed the synthesis of new acetamide derivatives with potential antitumor activity. For instance, compounds bearing different heterocyclic ring systems, synthesized using structures related to acetamide, have been evaluated for their anticancer efficacy against various human tumor cell lines, showing considerable activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Applications

Compounds synthesized from acetamide derivatives have been screened for antimicrobial activity against different microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009).

Structural Studies

Structural elucidation of acetamide derivatives, such as those incorporating heterocyclic compounds, provides insights into their potential biological activities and chemical properties. Detailed studies on the crystal structures of these compounds contribute to the understanding of their interactions and reactivity (Boechat et al., 2011).

Enzyme Inhibition

Investigations into the enzyme inhibitory effects of novel synthesized acetamide derivatives indicate their potential as therapeutic agents. For example, studies on cholinesterase inhibition offer insights into the development of compounds for treating conditions like Alzheimer's disease (Riaz et al., 2020).

Biological Activities and Antifungal Effects

The synthesis and evaluation of new triazole compounds containing the thioamide group have demonstrated significant biological activities, including antifungal and plant growth-regulating properties. This research points to the versatility of acetamide derivatives in developing various bioactive compounds (Li Fa-qian et al., 2005).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O2S/c1-11(26)21-14-6-8-15(9-7-14)22-16(27)10-28-18-24-23-17(25(18)20)12-2-4-13(19)5-3-12/h2-9H,10,20H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPLZHOWPPDOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS RN

586995-66-6
Record name N-(4-(ACETYLAMINO)PH)2-((4-AMINO-5-(4-CL-PH)4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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